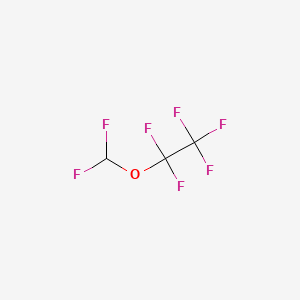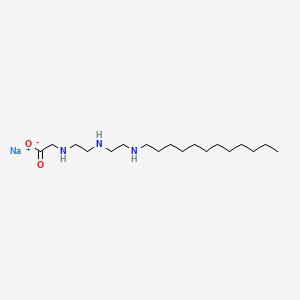
Dodicin-sodium
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of dodicin-sodium involves the reaction of dodecylamine with ethylenediamine, followed by the addition of glycine. The final product is obtained by neutralizing the resulting compound with sodium hydroxide .
Industrial Production Methods: Industrial production of this compound typically involves large-scale reactions under controlled conditions to ensure high yield and purity. The process includes:
Step 1: Reaction of dodecylamine with ethylenediamine in the presence of a suitable solvent.
Step 2: Addition of glycine to the reaction mixture.
Step 3: Neutralization with sodium hydroxide to form the sodium salt of the compound.
Step 4: Purification and crystallization to obtain the final product.
化学反応の分析
Types of Reactions: Dodicin-sodium undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it back to its amine precursors.
Substitution: It can undergo substitution reactions where the amino groups are replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides can be used for substitution reactions.
Major Products:
Oxidation: Formation of oxides and hydroxylated derivatives.
Reduction: Formation of primary and secondary amines.
Substitution: Formation of substituted amines and glycine derivatives.
科学的研究の応用
Dodicin-sodium has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a standard in analytical chemistry.
Biology: Employed in studies involving antimicrobial activity and cell membrane interactions.
Medicine: Investigated for its potential use in antimicrobial therapies and as a preservative in pharmaceutical formulations.
Industry: Utilized in the formulation of disinfectants and preservatives for various industrial applications .
作用機序
Dodicin-sodium exerts its effects primarily through its interaction with microbial cell membranes. It disrupts the lipid bilayer, leading to increased permeability and eventual cell lysis. The compound targets the amino groups in the cell membrane proteins, causing structural and functional disruptions .
類似化合物との比較
Dodicin: The parent compound with similar antimicrobial properties.
Dodecylamine: A precursor in the synthesis of dodicin-sodium with antimicrobial activity.
Ethylenediamine: Another precursor used in the synthesis process.
Uniqueness: this compound is unique due to its enhanced solubility and stability compared to its parent compound, dodicin. This makes it more effective in various applications, particularly in aqueous environments .
特性
CAS番号 |
59079-49-1 |
|---|---|
分子式 |
C18H38N3NaO2 |
分子量 |
351.5 g/mol |
IUPAC名 |
sodium;2-[2-[2-(dodecylamino)ethylamino]ethylamino]acetate |
InChI |
InChI=1S/C18H39N3O2.Na/c1-2-3-4-5-6-7-8-9-10-11-12-19-13-14-20-15-16-21-17-18(22)23;/h19-21H,2-17H2,1H3,(H,22,23);/q;+1/p-1 |
InChIキー |
XKKTVIWAHIWFAN-UHFFFAOYSA-M |
正規SMILES |
CCCCCCCCCCCCNCCNCCNCC(=O)[O-].[Na+] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




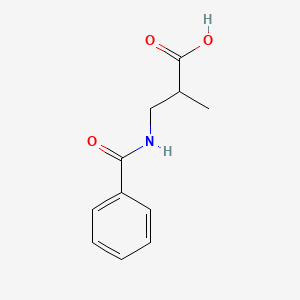
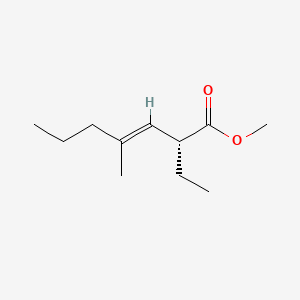
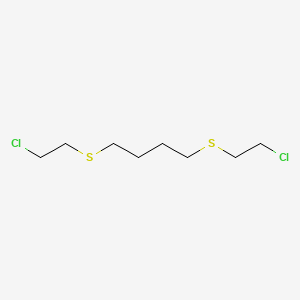
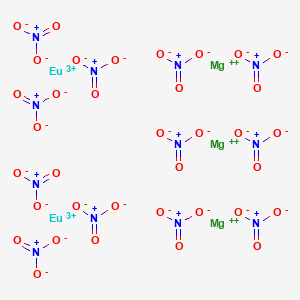
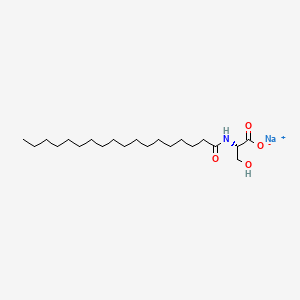
![Ethanol, 2-[[2-(2-aminoethoxy)ethyl]amino]-](/img/structure/B15175550.png)
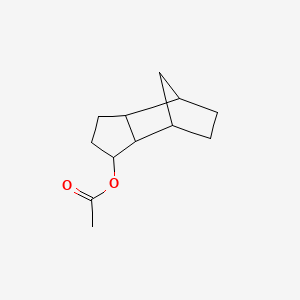
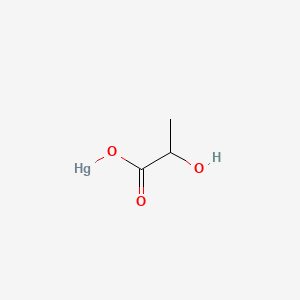
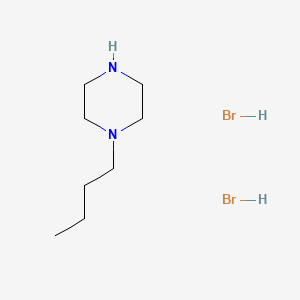
![(1E,10E,11Z,13Z)-tricyclo[8.4.2.24,7]octadeca-1(15),4,6,10(16),11,13,17-heptaene](/img/structure/B15175570.png)

